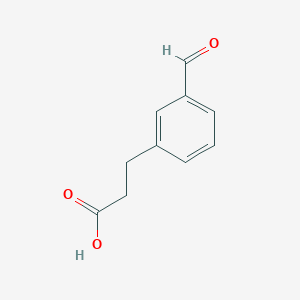
4-(3-Formylphenyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Formylphenyl)phenylboronic acid is a versatile synthetic building block and an important intermediate in the preparation of various agrochemical and pharmaceutical active ingredients. This compound is known for its industrial applications as a stabilizer and inhibitor for enzymes, as well as a bactericide .
Preparation Methods
The synthesis of 4-(3-Formylphenyl)phenylboronic acid can be achieved through several methods. One common approach involves the hydrolysis of potassium 4-formylphenyl-trifluoroborate using acidic alumina or silicon dioxide . Another method includes the formation of the Grignard compound with magnesium, followed by reaction with tri-n-butyl borate to yield the protected aryl boronic ester, which is then subjected to acidic work-up to obtain the target product . Additionally, the compound can be synthesized via the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds .
Chemical Reactions Analysis
4-(3-Formylphenyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, where it acts as a substrate for palladium-catalyzed arylation
Common reagents and conditions used in these reactions include palladium catalysts, bases like sodium acetate, and solvents such as water or organic solvents. Major products formed from these reactions include biphenyl compounds and other aryl derivatives .
Scientific Research Applications
4-(3-Formylphenyl)phenylboronic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-Formylphenyl)phenylboronic acid involves its interaction with specific molecular targets and pathways. In medicinal applications, it acts as an inhibitor of serine protease and kinase enzymes, thereby interfering with the enzymatic activity that promotes tumor growth and metastasis . The compound’s boronic acid moiety allows it to form reversible covalent bonds with the active sites of these enzymes, leading to their inhibition.
Comparison with Similar Compounds
4-(3-Formylphenyl)phenylboronic acid can be compared with other similar compounds, such as:
3-Formylphenylboronic acid: This compound has a similar structure but with the formyl group positioned differently on the phenyl ring.
4-Formylphenylboronic acid: Another closely related compound with the formyl group directly attached to the phenyl ring.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and binding properties compared to its analogs .
Properties
IUPAC Name |
[4-(3-formylphenyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BO3/c15-9-10-2-1-3-12(8-10)11-4-6-13(7-5-11)14(16)17/h1-9,16-17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFFFXSVUBIUPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=CC(=C2)C=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

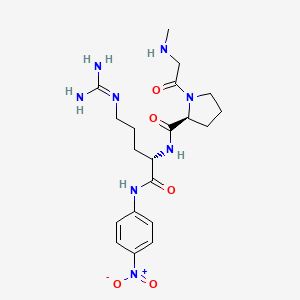
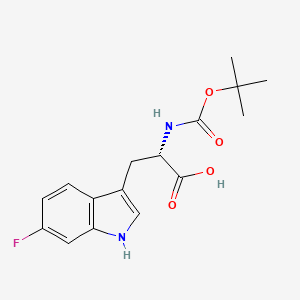
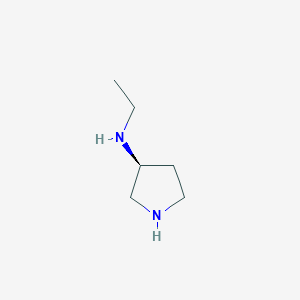



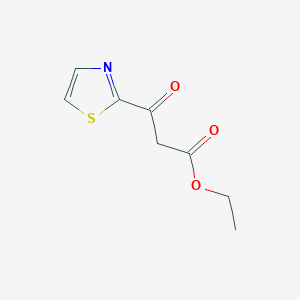
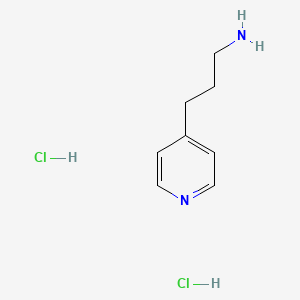

![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide;dihydrochloride](/img/structure/B1344604.png)


